molecular formula C19H20ClN3S B2728780 N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine CAS No. 422532-60-3

N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine

Cat. No.: B2728780
CAS No.: 422532-60-3
M. Wt: 357.9
InChI Key: JYOBAMJKKXFLJW-UHFFFAOYSA-N
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Description

N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine is a versatile chemical compound with a unique structure that combines a quinazoline core with a butyl group and a chlorophenylmethylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Chlorophenylmethylsulfanyl Group: The chlorophenylmethylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorophenylmethylsulfanyl halide reacts with the quinazoline core.

    Attachment of the Butyl Group: The butyl group can be attached through alkylation reactions, using butyl halides or butyl Grignard reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinazoline core or the chlorophenylmethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines.

Scientific Research Applications

N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antibacterial, and antiviral research.

    Materials Science: Its properties can be exploited in the design of new materials with specific electronic, optical, or catalytic properties.

    Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism by which N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine stands out due to its unique combination of a quinazoline core with a butyl group and a chlorophenylmethylsulfanyl substituent

Properties

IUPAC Name

N-butyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3S/c1-2-3-12-21-18-16-6-4-5-7-17(16)22-19(23-18)24-13-14-8-10-15(20)11-9-14/h4-11H,2-3,12-13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOBAMJKKXFLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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